molecular formula C16H12N2O4S B2831106 Methyl 1-(4-carboxyphenyl)-5-thien-2-yl-1H-pyrazole-3-carboxylate CAS No. 957320-47-7

Methyl 1-(4-carboxyphenyl)-5-thien-2-yl-1H-pyrazole-3-carboxylate

Cat. No. B2831106
CAS RN: 957320-47-7
M. Wt: 328.34
InChI Key: LHFRNFJFRXSGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-carboxyphenyl)-5-thien-2-yl-1H-pyrazole-3-carboxylate is an organic compound with a molecular formula of C12H10N2O4S. It is a heterocyclic compound that consists of a pyrazole ring, a thiophene ring, and a carboxylic acid group. It is used as a reagent in organic synthesis and is of interest due to its potential applications in the fields of medicine and biochemistry.

Scientific Research Applications

Metal-Organic Framework (MOF) Sensors

Porphyrin-based MOFs have garnered attention for their exceptional photophysical properties. These hybrid porous coordination polymers combine the fluorescent nature of porphyrins with the high surface area and porosity of MOFs. Researchers have integrated porphyrin molecules into MOFs or employed them as organic linkers to create porphyrin-based MOFs. These materials enable highly sensitive and specific sensing applications, detecting various targets such as metal ions, anions, explosives, biomolecules, pH, and toxins .

For instance, Zn-based MOFs coordinated with porphyrin ligands have been developed for detecting insecticides and acaricides. These MOFs exhibit excellent water stability and represent a promising avenue for environmental monitoring .

Catalysis and Functionalization

Boron-containing compounds play a crucial role in catalysis. While not directly related to the specific compound , it’s worth noting that boronic esters are valuable building blocks in organic synthesis. Protodeboronation, a less explored area, involves the removal of boron from boronic esters. Recent advances in catalytic protodeboronation have enabled the functionalization of alkyl boronic esters, leading to novel transformations. For example, the combination of protodeboronation with Matteson–CH₂ homologation allows for formal anti-Markovnikov alkene hydromethylation, a valuable yet previously unknown reaction .

Drug Delivery and Stability

Boronic acids and their esters have potential applications in drug design and delivery. However, their stability in water is a critical concern. Researchers are exploring ways to enhance their stability while maintaining their beneficial properties. Although not directly linked to the compound , understanding boron-containing compounds’ susceptibility to hydrolysis is essential for drug development .

Suzuki–Miyaura Coupling

While not specific to this compound, Suzuki–Miyaura cross-coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. Boron reagents, including boronic acids and esters, play a pivotal role in this process. The mild reaction conditions and functional group tolerance make it a versatile method for constructing complex molecules .

properties

IUPAC Name

4-(3-methoxycarbonyl-5-thiophen-2-ylpyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c1-22-16(21)12-9-13(14-3-2-8-23-14)18(17-12)11-6-4-10(5-7-11)15(19)20/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFRNFJFRXSGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1)C2=CC=CS2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-carboxyphenyl)-5-thien-2-yl-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.